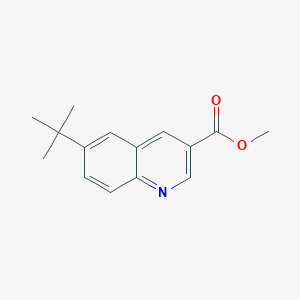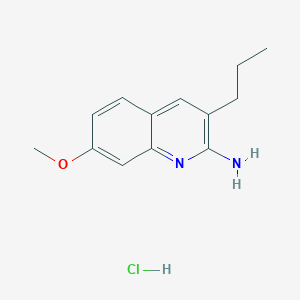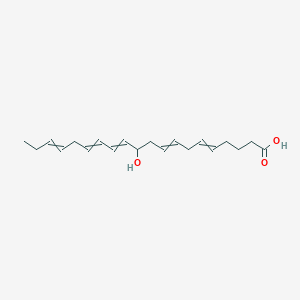
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a carboxylic acid group and a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid typically involves multistep reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like citric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of high-performance catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alcohols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives and nitrophenyl-substituted heterocycles. Examples include:
Uniqueness
What sets 2,5-Dihydro-1-(2-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid apart is its unique combination of a triazole ring with a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6N4O5 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6N4O5/c14-8(15)7-10-9(16)12(11-7)5-3-1-2-4-6(5)13(17)18/h1-4H,(H,14,15)(H,10,11,16) |
Clave InChI |
WPQFRHJFTCYAEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=O)NC(=N2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)


![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)



